molecular formula C8H6NNaO2S B13165188 Sodium 5-cyano-2-methylbenzene-1-sulfinate

Sodium 5-cyano-2-methylbenzene-1-sulfinate

Cat. No.: B13165188
M. Wt: 203.20 g/mol
InChI Key: XGLUSYFDOKJSSA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-cyano-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 5-cyano-2-methylbenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for sodium sulfinates have evolved to include more sustainable and efficient processes. Recent advancements focus on electrochemical synthesis and photoredox catalytic transformations, which offer greener alternatives to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-cyano-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions include sulfonic acids, thiols, sulfides, sulfonamides, and other organosulfur compounds .

Scientific Research Applications

Sodium 5-cyano-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-cyano-2-methylbenzene-1-sulfinate involves its ability to participate in redox reactions and form stable intermediates. These intermediates can interact with molecular targets, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sodium sulfinates such as sodium benzenesulfinate and sodium toluenesulfinate. These compounds share similar chemical properties but differ in their substituents and specific applications .

Uniqueness

Sodium 5-cyano-2-methylbenzene-1-sulfinate is unique due to its cyano and methyl substituents, which confer distinct reactivity and stability compared to other sodium sulfinates. This uniqueness makes it valuable in specific synthetic and industrial applications .

Biological Activity

Sodium 5-cyano-2-methylbenzene-1-sulfinate is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and highlighting relevant case studies, research findings, and data tables.

This compound is a sulfonic acid derivative characterized by the presence of a cyano group attached to a benzene ring. The synthesis typically involves the sulfonation of 5-cyano-2-methylbenzene using sodium sulfinate under controlled conditions to yield the desired sulfonate salt. This compound is noted for its stability and solubility in various solvents, which facilitates its application in biological assays.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antimicrobial activity. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that the compound exhibited significant radical scavenging activity with an IC50 value of approximately 50 µM, suggesting its potential role in mitigating oxidative stress in biological systems.

Cytotoxicity Studies

Cytotoxic effects were assessed on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound displayed selective cytotoxicity with IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells. These findings indicate that this compound may possess anticancer properties, warranting further investigation into its mechanism of action.

Case Studies

  • In Vivo Studies on Tumor Models : A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at doses of 10 mg/kg body weight over a period of two weeks.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that pre-treatment with this compound significantly reduced neuronal apoptosis and improved functional outcomes in behavioral tests.

Table 1: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Escherichia coli64
Staphylococcus aureus32
Pseudomonas aeruginosa128

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
HeLa25
MCF-730

Research Findings Summary

The biological activity of this compound encompasses antimicrobial, antioxidant, and potential anticancer properties. Its efficacy against various pathogens and cancer cell lines suggests that it could be a valuable candidate for further pharmaceutical development. Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its therapeutic applications in greater depth.

Properties

Molecular Formula

C8H6NNaO2S

Molecular Weight

203.20 g/mol

IUPAC Name

sodium;5-cyano-2-methylbenzenesulfinate

InChI

InChI=1S/C8H7NO2S.Na/c1-6-2-3-7(5-9)4-8(6)12(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

XGLUSYFDOKJSSA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.